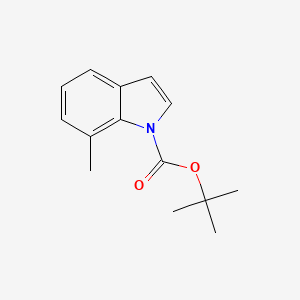

tert-Butyl 7-methyl-1H-indole-1-carboxylate

Descripción general

Descripción

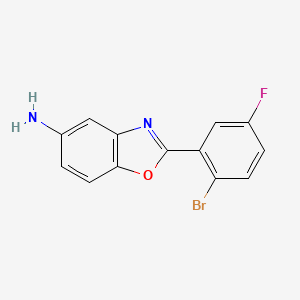

Tert-Butyl 7-methyl-1H-indole-1-carboxylate (TBMIC) is an important organic compound that has been widely used in laboratory experiments due to its unique properties. TBMIC is an alkyl-substituted indole-1-carboxylate, which is a derivative of indole, an aromatic heterocyclic compound. TBMIC is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. TBMIC is also a useful reagent in many laboratory experiments, such as in the synthesis of heterocyclic compounds and in the study of biological systems.

Aplicaciones Científicas De Investigación

Synthesis of Potent Antagonists

One significant application of tert-butyl derivatives in scientific research is in the synthesis of potent antagonists, such as 5-HT6 antagonists. For example, Isherwood et al. (2012) described the synthesis of a potent 5-HT6 antagonist using a tert-butyl derivative, highlighting its utility in the preparation of compounds for biological testing (Isherwood et al., 2012).

Catalyst in Oxidation of Alcohols

Shen et al. (2012) found that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate can act as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This application is significant in the field of organic synthesis, offering an efficient method to oxidize specific alcohol types (Shen et al., 2012).

Utility in Hemetsberger-Knittel Reaction

The utility of tert-butyl azidoacetate in the Hemetsberger-Knittel reaction, as described by Kondo et al. (1999), exemplifies another research application. This reaction pathway is pivotal for the synthesis of various indole derivatives, showing the compound's versatility in organic synthesis (Kondo et al., 1999).

Metathesis Reactions for Synthesis of Carbazoles

In the synthesis of ring-fused carbazoles, tert-butyl derivatives play a crucial role. Pelly et al. (2005) utilized tert-butyl derivatives in metathesis reactions to synthesize the indolo[2,3-a]carbazole core, indicating its importance in complex organic compound synthesis (Pelly et al., 2005).

Application in Palladium-Catalyzed Intramolecular Annulation

Zhang and Larock (2003) demonstrated the use of tert-butylimines derived from N-substituted 2-bromo-1H-indole-3-carboxaldehydes in palladium-catalyzed intramolecular iminoannulation. This process is crucial for producing various gamma-carboline derivatives, showcasing the tert-butyl derivative's application in complex chemical syntheses (Zhang & Larock, 2003).

Synthesis of Marine Alkaloid Analogues

Carbone et al. (2013) reported the synthesis of deaza-analogues of the bis-indole alkaloid topsentin using tert-butyl derivatives. This work emphasizes the role of tert-butyl derivatives in synthesizing bioactive compounds and their analogues (Carbone et al., 2013).

Synthesis of Indole Derivatives

Akbari and Faryabi (2023) described an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using tert-butyl derivatives. This method highlights the importance of tert-butyl derivatives in the preparation of indole derivatives, a crucial class of organic compounds (Akbari & Faryabi, 2023).

Direcciones Futuras

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of “tert-Butyl 7-methyl-1H-indole-1-carboxylate” could involve further exploration of its synthesis methods and potential applications in various fields.

Mecanismo De Acción

Target of Action

Tert-Butyl 7-methyl-1H-indole-1-carboxylate, also known as 1-BOC-7-methylindole, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Análisis Bioquímico

Biochemical Properties

tert-Butyl 7-methyl-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and preventing the progression of biochemical reactions that promote cancer cell growth . Additionally, this compound can activate certain signaling pathways that lead to the upregulation of pro-apoptotic genes, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . The degradation of this compound can lead to the formation of inactive or less active metabolites, reducing its efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as inhibiting tumor growth . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may retain or lose biological activity . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The efficient transport and distribution of this compound are critical for its therapeutic efficacy, as they determine the concentration of the compound at the site of action.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells.

Propiedades

IUPAC Name |

tert-butyl 7-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-6-5-7-11-8-9-15(12(10)11)13(16)17-14(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWLUJSRNYWKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619228 | |

| Record name | tert-Butyl 7-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442910-62-5 | |

| Record name | tert-Butyl 7-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.